molecular formula C10H10N2O2 B1592190 1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID CAS No. 27663-72-5

1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID

Cat. No.: B1592190
CAS No.: 27663-72-5
M. Wt: 190.2 g/mol
InChI Key: WLPGVYXGFDIWMN-UHFFFAOYSA-N
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Description

1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID is an organic compound with the molecular formula C10H10N2O2 It is a derivative of pyridine and pyrrole, which are both heterocyclic aromatic organic compounds

Scientific Research Applications

1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID has several applications in scientific research:

Safety and Hazards

The safety information for 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, is a promising area of research, particularly in the context of cancer therapy . These compounds’ potent activities against FGFR1, 2, and 3 suggest potential applications in treating diseases where these receptors play a key role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine and pyrrole rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrrole derivatives, such as:

Uniqueness

What sets this compound apart is its specific structure, which allows it to interact uniquely with certain biological targets. This makes it a valuable compound for research into new therapeutic agents and materials.

Properties

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPGVYXGFDIWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593909
Record name 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27663-72-5
Record name 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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